molecular formula C18H18N2O3S3 B2518198 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1421508-98-6

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2518198
CAS No.: 1421508-98-6
M. Wt: 406.53
InChI Key: GZUNNKNMCIGLMZ-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C18H18N2O3S3 and its molecular weight is 406.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Compounds with thiazole derivatives have been synthesized and investigated for their antimicrobial activity. Certain derivatives have shown high antibacterial activity, whereas others displayed anticandidal effects against specific strains of Candida. Additionally, some of these compounds exhibited cytotoxic activity against human leukemia cells and other cancer cell lines, highlighting their potential in developing antimicrobial and anticancer therapeutics (Dawbaa et al., 2021).

Urease Inhibition and Cytotoxicity

A novel series of bi-heterocyclic propanamides showed promising activity against urease, an enzyme involved in several pathological conditions, including infections and urolithiasis. The synthesis of these compounds demonstrates the potential of such derivatives in creating less cytotoxic agents for therapeutic applications (Abbasi et al., 2020).

Inhibitors of Matrix Metalloproteinases

Thiadiazines, a related class of compounds, have been identified as potent inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and in the progression of various diseases, including cancer and arthritis. This application suggests the utility of thiazole and thiophene derivatives in developing inhibitors that could regulate MMP activity and potentially treat related diseases (Schröder et al., 2001).

Anticonvulsant Agents

Research on heterocyclic compounds containing a sulfonamide thiazole moiety has also uncovered their potential as anticonvulsant agents. Some synthesized derivatives have been found to protect against picrotoxin-induced convulsion, suggesting their application in epilepsy treatment (Farag et al., 2012).

Anti-Tumor Activities

Additionally, the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has led to compounds with promising anti-tumor activities. These derivatives were evaluated against hepatocellular carcinoma cell lines, demonstrating their potential in cancer research (Gomha et al., 2016).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-13-16(25-18(20-13)15-8-5-10-24-15)12-19-17(21)9-11-26(22,23)14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUNNKNMCIGLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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